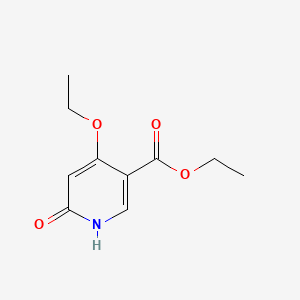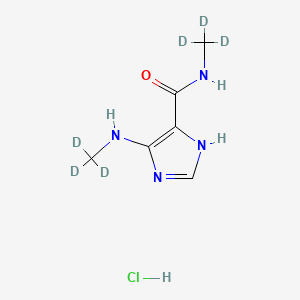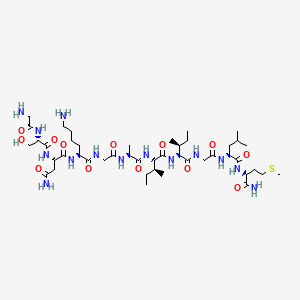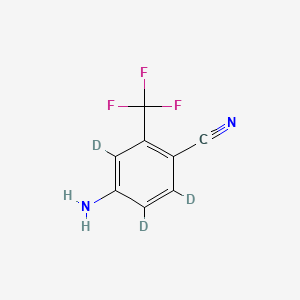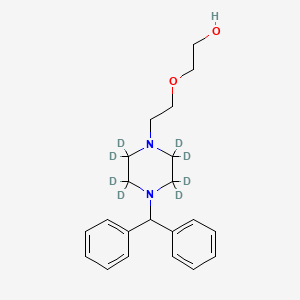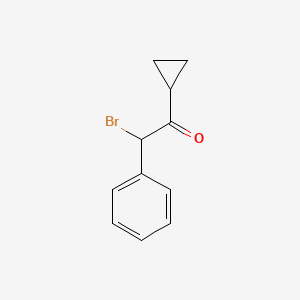
2-Bromo-1-cyclopropyl-2-phenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-cyclopropyl-2-phenylethanone is a chemical compound with the molecular formula C11H11BrO and a molecular weight of 239.11 . It is also known as Prasugrel Impurity .
Molecular Structure Analysis
The molecular structure of 2-Bromo-1-cyclopropyl-2-phenylethanone consists of a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), a cyclopropyl group (a ring of 3 carbon atoms), and a carbonyl group (a carbon atom double-bonded to an oxygen atom). These groups are connected in such a way that the carbonyl group is bonded to both the phenyl and cyclopropyl groups .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Synthesis of Atorvastatin Calcium Intermediate : Zhang Yi-fan (2010) utilized 2-bromo-1-(4-fluorophenyl)-2-phenylethanone, a derivative of 2-Bromo-1-cyclopropyl-2-phenylethanone, in the synthesis of atorvastatin calcium, a key intermediate. The synthesis involved condensation reactions and yielded a significant overall yield of 57.3%, as characterized by NMR and MS spectroscopy (Zhang Yi-fan, 2010).
Investigation in Aldehyde Dehydrogenase Activity : Bromoacetophenone (2-bromo-1-phenylethanone), closely related to 2-Bromo-1-cyclopropyl-2-phenylethanone, was used as an affinity reagent for human aldehyde dehydrogenase. It specifically labeled a unique tryptic peptide in the enzyme, aiding in the identification of an active site of the enzyme (Abriola et al., 1987).
Synthesis of Prasugrel Intermediate : An improved synthetic method for prasugrel intermediate, involving 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone, was developed by Zheng Min (2013). The method involved the use of a Grignard reagent and showed high productivity and feasibility for industrial production (Zheng Min, 2013).
Generation of Isobenzofurans : Roy Faragher and Thomas L. Gilchrist (1976) demonstrated the generation of isobenzofurans from 2-(α-bromoalkyl)benzophenones, a process relevant to the applications of 2-Bromo-1-cyclopropyl-2-phenylethanone. This study showed the conversion of these compounds into naphthalene derivatives, suggesting a unique mechanism involving the displacement of bromide by the neighboring carbonyl group (Faragher & Gilchrist, 1976).
Propriétés
IUPAC Name |
2-bromo-1-cyclopropyl-2-phenylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c12-10(11(13)9-6-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCQHQYRBCPPIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C(C2=CC=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-cyclopropyl-2-phenylethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B589894.png)


